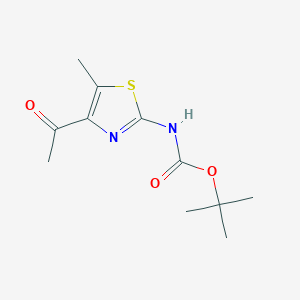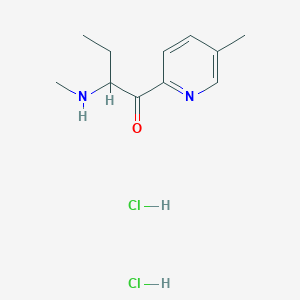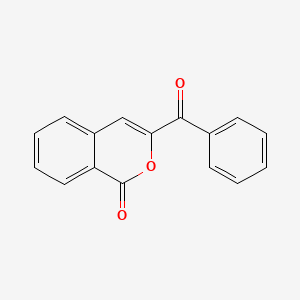
3-Acetyl-2-methylthiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-2-methylthiazolidine-4-carboxylic acid is a thiazolidine derivative, a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is known for its unique structural properties and reactivity, which make it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
3-Acetyl-2-methylthiazolidine-4-carboxylic acid can be synthesized through the condensation reaction of cysteine and acetaldehyde. This reaction involves the formation of a thiazolidine ring via a non-enzymatic process. The reaction conditions typically include an aqueous medium and a controlled temperature to facilitate the condensation and ring formation .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing advanced techniques such as chromatography for purification and stabilization of the compound .
化学反応の分析
Types of Reactions
3-Acetyl-2-methylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed
科学的研究の応用
3-Acetyl-2-methylthiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interaction with biomolecules and its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, including its use as a precursor for drug development and its possible effects on metabolic pathways.
作用機序
The mechanism of action of 3-acetyl-2-methylthiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including those involved in metabolism and signal transduction .
類似化合物との比較
Similar Compounds
2-Methylthiazolidine-4-carboxylic acid: A closely related compound with similar structural features but lacking the acetyl group.
Thiazolidine-4-carboxylic acid: Another related compound with a simpler structure, lacking both the methyl and acetyl groups.
Uniqueness
3-Acetyl-2-methylthiazolidine-4-carboxylic acid is unique due to the presence of both the acetyl and methyl groups, which confer distinct chemical properties and reactivity.
特性
分子式 |
C7H11NO3S |
|---|---|
分子量 |
189.23 g/mol |
IUPAC名 |
3-acetyl-2-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3S/c1-4(9)8-5(2)12-3-6(8)7(10)11/h5-6H,3H2,1-2H3,(H,10,11) |
InChIキー |
KUUGWQVDHKXXKS-UHFFFAOYSA-N |
正規SMILES |
CC1N(C(CS1)C(=O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13507084.png)

![{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13507099.png)

![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)



![6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13507120.png)


![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)
